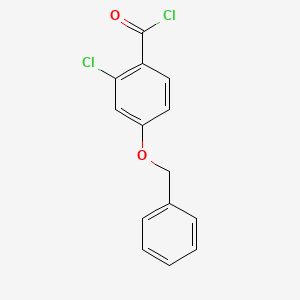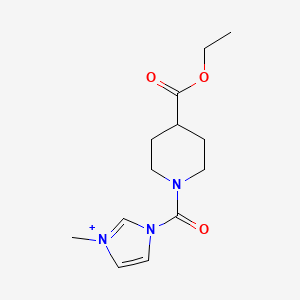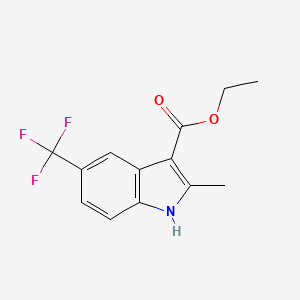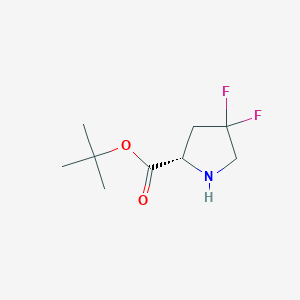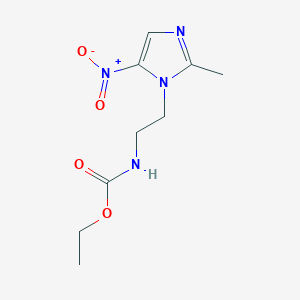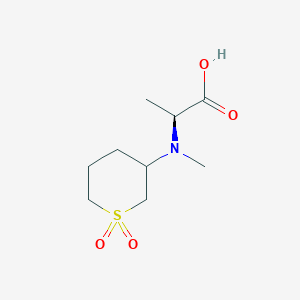
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is a compound with a unique structure that includes a thiopyran ring with a sulfone group and an alanine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine typically involves the reaction of tetrahydrothiopyran with appropriate reagents to introduce the sulfone group and the alanine derivative. The reaction conditions often include the use of oxidizing agents to achieve the sulfone group and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as purification through crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the thiopyran ring or the alanine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher sulfone derivatives, while reduction could produce thiol derivatives .
Applications De Recherche Scientifique
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine involves its interaction with specific molecular targets. The sulfone group and the alanine derivative play crucial roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acrylamide
- N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-3,3-dimethyl-4-piperidinamine .
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)-N-methyl-L-alanine is unique due to its specific combination of a thiopyran ring with a sulfone group and an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H17NO4S |
|---|---|
Poids moléculaire |
235.30 g/mol |
Nom IUPAC |
(2S)-2-[(1,1-dioxothian-3-yl)-methylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S/c1-7(9(11)12)10(2)8-4-3-5-15(13,14)6-8/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8?/m0/s1 |
Clé InChI |
KCDRQBHZJWXZMX-JAMMHHFISA-N |
SMILES isomérique |
C[C@@H](C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
SMILES canonique |
CC(C(=O)O)N(C)C1CCCS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


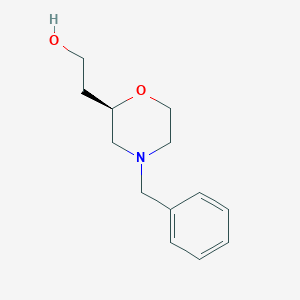
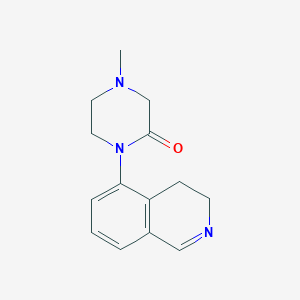
![(R)-tert-Butyl 4-(2-(4-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)piperidin-1-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B12942795.png)
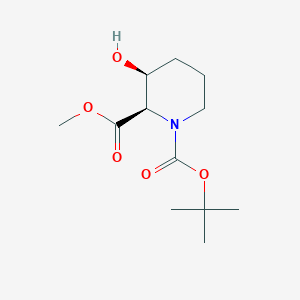

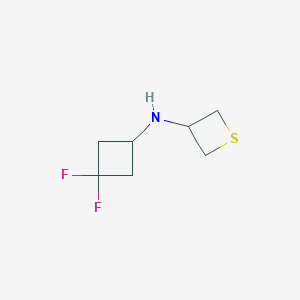
![Methyl 1-(3-methyl-1H-pyrrolo[2,3-b]pyridin-1-yl)cyclobutane-1-carboxylate](/img/structure/B12942826.png)
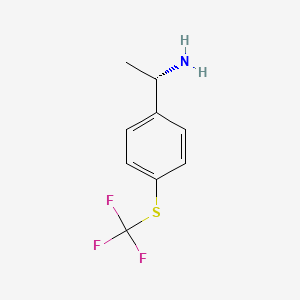
![4-chlorospiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10-pentaene-13,1'-cyclohexane]](/img/structure/B12942835.png)
